![molecular formula C19H19N3O6S B2448007 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-10-0](/img/structure/B2448007.png)
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
- Geometric Features : The compound's geometric features are highlighted in studies of similar derivatives. For example, the 1-(4-nitrophenyl)-1H-tetrazol-5-amine has essential interactions between its amino group and the pi system of the tetrazole ring, influencing its molecular structure and properties (Lyakhov et al., 2008).
- Crystal Structure : Research on compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into the crystal structures and how strong hydrogen bonds play critical roles in their formation (Yeong et al., 2018).
Reactions and Synthesis
- Reaction with Methylamine : The compound's reaction with methylamine, as seen in derivatives like trans-tetrahydro-3 4-bis-(methylamino)thiophen dioxide, indicates its potential for forming novel structures through chemical reactions (Ellis et al., 1972).
- Synthesis Pathways : Studies on the synthesis of nitroxyl radicals, such as derivatives of 5,5-dimethoxy-3-imidazoline-3-oxide-1-oxyl from 2H-imidazole 1,3-dioxides, suggest potential methods for synthesizing similar compounds (Kirilyuk et al., 1991).
Molecular Interactions and Behavior
- Hydrogen Bonding and Molecular Arrangement : The arrangement of molecules in similar compounds, like 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole, through intermolecular hydrogen bonding, indicates potential interaction and behavior patterns of the subject compound (Sakaino et al., 1988).
- Chromotropism : The chromotropic behavior seen in imidazole derivatives, such as the color change in crystalline state, could be relevant to the compound's potential for exhibiting similar coloration changes (Sakaino et al., 1986).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-16-9-7-14(8-10-16)21-18-12-29(26,27)11-17(18)20(19(21)23)13-3-5-15(6-4-13)22(24)25/h3-10,17-18H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVXYZHGNMMEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
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